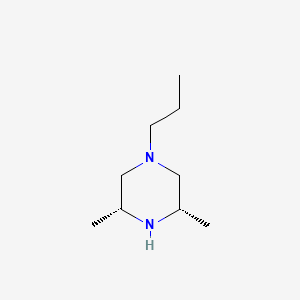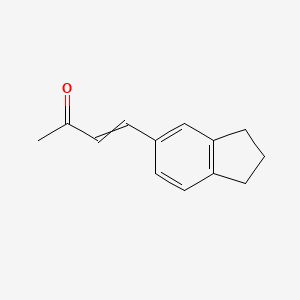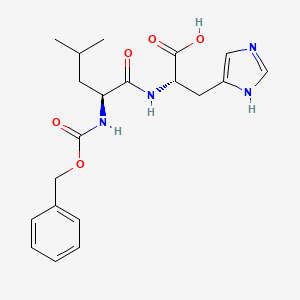
(S)-2-((S)-2-(((Benzyloxy)carbonyl)amino)-4-methylpentanamido)-3-(1H-imidazol-4-yl)propanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)-2-((S)-2-(((Benzyloxy)carbonyl)amino)-4-methylpentanamido)-3-(1H-imidazol-4-yl)propanoic acid is a synthetic dipeptide compound It consists of two amino acids, L-leucine and L-histidine, linked by a peptide bond The benzyloxycarbonyl (Cbz) group is attached to the amino terminus of the leucine residue, serving as a protective group during synthesis
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-((S)-2-(((Benzyloxy)carbonyl)amino)-4-methylpentanamido)-3-(1H-imidazol-4-yl)propanoic acid typically involves the following steps:
Protection of Amino Groups: The amino groups of L-leucine and L-histidine are protected using the benzyloxycarbonyl (Cbz) group. This is achieved by reacting the amino acids with benzyloxycarbonyl chloride in the presence of a base such as triethylamine.
Coupling Reaction: The protected amino acids are then coupled using a coupling reagent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a catalyst like 1-hydroxybenzotriazole (HOBt) or N-hydroxysuccinimide (NHS).
Deprotection: The final step involves the removal of the Cbz protective group using hydrogenation with a palladium catalyst or treatment with a strong acid like trifluoroacetic acid (TFA).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and purity, often involving automated peptide synthesizers and advanced purification techniques such as high-performance liquid chromatography (HPLC).
化学反应分析
Types of Reactions
(S)-2-((S)-2-(((Benzyloxy)carbonyl)amino)-4-methylpentanamido)-3-(1H-imidazol-4-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The histidine residue can be oxidized to form histidine derivatives.
Reduction: The Cbz group can be removed by reduction, typically using hydrogenation.
Substitution: The benzyloxycarbonyl group can be substituted with other protective groups or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Hydrogenation is performed using palladium on carbon (Pd/C) as a catalyst.
Substitution: Substitution reactions often involve nucleophiles such as amines or thiols.
Major Products
Oxidation: Oxidized histidine derivatives.
Reduction: Deprotected dipeptide.
Substitution: Substituted dipeptide with different protective or functional groups.
科学研究应用
(S)-2-((S)-2-(((Benzyloxy)carbonyl)amino)-4-methylpentanamido)-3-(1H-imidazol-4-yl)propanoic acid has several scientific research applications:
Chemistry: Used as a building block in peptide synthesis and as a model compound for studying peptide chemistry.
Biology: Employed in studies of protein-protein interactions and enzyme-substrate interactions.
Medicine: Investigated for its potential therapeutic applications, including as a drug delivery system and in the development of peptide-based drugs.
Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.
作用机制
The mechanism of action of (S)-2-((S)-2-(((Benzyloxy)carbonyl)amino)-4-methylpentanamido)-3-(1H-imidazol-4-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. The benzyloxycarbonyl group serves as a protective group, preventing unwanted reactions during synthesis and allowing for selective deprotection when needed.
相似化合物的比较
(S)-2-((S)-2-(((Benzyloxy)carbonyl)amino)-4-methylpentanamido)-3-(1H-imidazol-4-yl)propanoic acid can be compared with other similar compounds, such as:
N-[(Benzyloxy)carbonyl]-L-leucyl-L-lysine: Similar structure but with lysine instead of histidine.
N-[(Benzyloxy)carbonyl]-L-leucyl-L-phenylalanine: Contains phenylalanine instead of histidine.
N-[(Benzyloxy)carbonyl]-L-leucyl-L-tryptophan: Contains tryptophan instead of histidine.
These compounds share the benzyloxycarbonyl protective group and the leucine residue but differ in the second amino acid, leading to variations in their chemical properties and applications.
This compound stands out due to the presence of the histidine residue, which imparts unique properties such as the ability to participate in metal ion coordination and proton transfer reactions.
属性
CAS 编号 |
79778-48-6 |
|---|---|
分子式 |
C20H26N4O5 |
分子量 |
402.4 g/mol |
IUPAC 名称 |
(2S)-3-(1H-imidazol-5-yl)-2-[[(2S)-4-methyl-2-(phenylmethoxycarbonylamino)pentanoyl]amino]propanoic acid |
InChI |
InChI=1S/C20H26N4O5/c1-13(2)8-16(24-20(28)29-11-14-6-4-3-5-7-14)18(25)23-17(19(26)27)9-15-10-21-12-22-15/h3-7,10,12-13,16-17H,8-9,11H2,1-2H3,(H,21,22)(H,23,25)(H,24,28)(H,26,27)/t16-,17-/m0/s1 |
InChI 键 |
OLKSMTLZDPXSRI-IRXDYDNUSA-N |
手性 SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CC1=CN=CN1)C(=O)O)NC(=O)OCC2=CC=CC=C2 |
规范 SMILES |
CC(C)CC(C(=O)NC(CC1=CN=CN1)C(=O)O)NC(=O)OCC2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



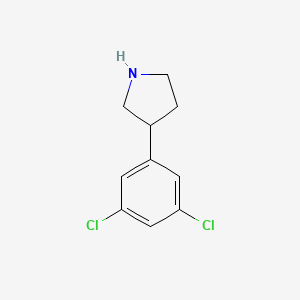
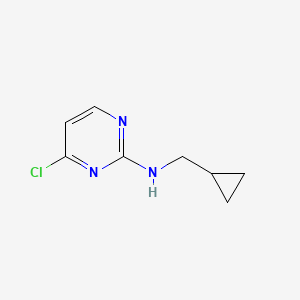
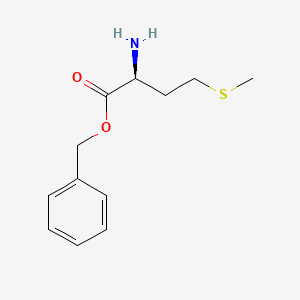
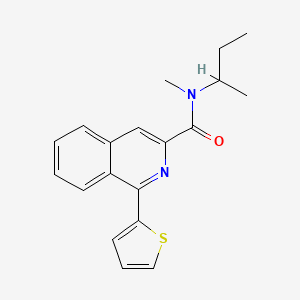
![3-[(4-methoxyphenyl)methoxy]-1H-pyridin-4-one](/img/structure/B8661326.png)
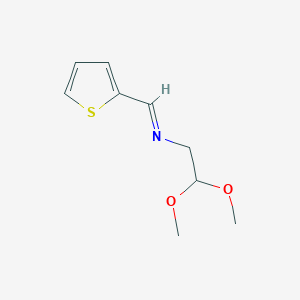


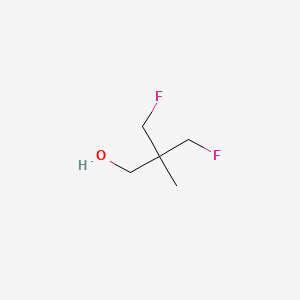
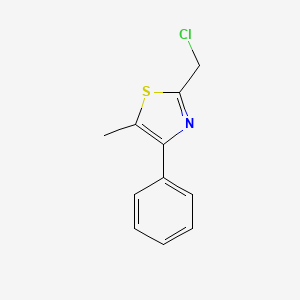
![6,7-Dihydro-5H-cyclopent[d]imidazo[2,1-b]thiazole-3-carboxaldehyde](/img/structure/B8661353.png)
